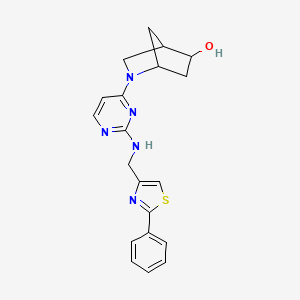

TACC3 inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H21N5OS |

|---|---|

Molecular Weight |

379.5 g/mol |

IUPAC Name |

2-[2-[(2-phenyl-1,3-thiazol-4-yl)methylamino]pyrimidin-4-yl]-2-azabicyclo[2.2.1]heptan-5-ol |

InChI |

InChI=1S/C20H21N5OS/c26-17-9-16-8-14(17)11-25(16)18-6-7-21-20(24-18)22-10-15-12-27-19(23-15)13-4-2-1-3-5-13/h1-7,12,14,16-17,26H,8-11H2,(H,21,22,24) |

InChI Key |

ZMOMHLVVLVGMBV-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC(C1CN2C3=NC(=NC=C3)NCC4=CSC(=N4)C5=CC=CC=C5)O |

Origin of Product |

United States |

Foundational & Exploratory

TACC3 Inhibitor Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) has emerged as a compelling therapeutic target in oncology.[1][2][3] Overexpressed in a variety of cancers, it plays a critical role in mitotic spindle stability, microtubule nucleation, and overall cell cycle progression.[1][3] This technical guide provides an in-depth overview of the methodologies employed to identify and validate small molecule inhibitors of TACC3, offering a framework for researchers in the field of drug discovery. The guide details experimental protocols for key target identification and validation techniques and presents quantitative data for known TACC3 inhibitors. Furthermore, it visualizes the intricate TACC3 signaling pathways and experimental workflows to facilitate a comprehensive understanding of the target and its inhibition.

TACC3 as a Therapeutic Target

TACC3 is a multifaceted protein implicated in several oncogenic processes. Its localization to the spindle and centrosomes is crucial for the proper execution of mitosis.[4][5] In cancer cells, particularly those with centrosome amplification, TACC3 is essential for clustering extra centrosomes, a process that prevents catastrophic multipolar spindle formation and subsequent cell death.[4][5] Beyond its mitotic functions, TACC3 also has roles in the nucleus where it can influence gene transcription.[4][5]

The inhibition of TACC3 has been shown to induce mitotic arrest, DNA damage, and apoptosis in cancer cells, making it an attractive target for therapeutic intervention.[1][2] Several small molecule inhibitors targeting TACC3 have been identified, including BO-264, KHS101, and SPL-B, with varying degrees of potency and specificity.[4][6] The development of these inhibitors relies on robust methods for target identification and validation.

Target Identification Methodologies

The initial step in developing a targeted therapy is to unequivocally identify the protein target of a bioactive small molecule. Several biophysical and proteomic techniques are employed for this purpose.

Key Techniques for TACC3 Inhibitor Target Identification

A variety of methods can be used to confirm the direct interaction between a small molecule inhibitor and TACC3. These techniques are crucial for verifying that the compound's biological effects are a direct result of binding to the intended target.

Table 1: Comparison of Target Identification Methodologies

| Technique | Principle | Advantages | Disadvantages |

| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding stabilizes the target protein, conferring resistance to proteolysis.[5][7][8] | Label-free, applicable to native small molecules and complex lysates.[1][7][9] | May not be suitable for all proteins or binding interactions. |

| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Measures target engagement in a cellular context, applicable to various sample types. | Requires specific antibodies for detection, can be labor-intensive. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein to determine binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). | Provides a complete thermodynamic profile of the interaction. | Requires relatively large amounts of purified protein and ligand. |

| Affinity Chromatography-Mass Spectrometry | An inhibitor-immobilized matrix is used to capture interacting proteins from a cell lysate, which are then identified by mass spectrometry. | Can identify direct and indirect binding partners. | Requires chemical modification of the inhibitor, which may alter its binding properties. |

Experimental Protocols

-

Cell Lysis: Prepare a protein lysate from cells of interest.

-

Compound Incubation: Incubate the lysate with the TACC3 inhibitor or a vehicle control (e.g., DMSO).

-

Protease Digestion: Add a protease (e.g., pronase) to the lysates and incubate for a specific time to allow for protein digestion.

-

Reaction Quenching: Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer.

-

Western Blot Analysis: Separate the protein lysates by SDS-PAGE and perform a Western blot using an anti-TACC3 antibody to detect the levels of intact TACC3. A stabilized TACC3 in the presence of the inhibitor will show a stronger band compared to the vehicle control.[5][7][8]

Target Validation Methodologies

Once a direct interaction between an inhibitor and TACC3 is established, the next critical step is to validate that this interaction is responsible for the observed cellular phenotype.

Key Techniques for TACC3 Inhibitor Target Validation

Target validation techniques aim to demonstrate that the inhibition of TACC3 function is the cause of the desired biological effect, such as decreased cell proliferation or induction of apoptosis.

Table 2: Comparison of Target Validation Methodologies

| Technique | Principle | Advantages | Disadvantages |

| shRNA/siRNA Knockdown | Small hairpin or small interfering RNAs are used to specifically silence the expression of the TACC3 gene. | Provides a direct link between gene function and phenotype. | Can have off-target effects and incomplete knockdown. |

| CRISPR-Cas9 Knockout | The CRISPR-Cas9 system is used to create a permanent and complete loss-of-function mutation in the TACC3 gene. | Generates a complete and permanent knockout of the target gene. | Can have off-target effects and may be lethal if the gene is essential. |

| Phenocopy Analysis | Compares the cellular phenotype induced by the inhibitor to the phenotype observed upon genetic perturbation (knockdown or knockout) of TACC3. | Strong evidence for on-target activity if the phenotypes are similar. | Differences in phenotype may not exclude on-target activity due to potential off-target effects of the compound or compensatory mechanisms in the genetic models. |

Experimental Protocols

-

shRNA Design and Cloning: Design and clone shRNA sequences targeting TACC3 into a suitable lentiviral vector.

-

Lentivirus Production: Co-transfect the shRNA-containing vector with packaging plasmids into a producer cell line (e.g., HEK293T) to generate lentiviral particles.

-

Transduction: Infect the target cancer cell line with the lentivirus to deliver the TACC3 shRNA.

-

Selection: Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).

-

Validation of Knockdown: Confirm the reduction of TACC3 protein levels by Western blot.

-

Phenotypic Assays: Perform cellular assays (e.g., proliferation, apoptosis) to assess the effect of TACC3 knockdown.

Quantitative Data for TACC3 Inhibitors

The potency of TACC3 inhibitors is a critical parameter in their development. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are key metrics used to quantify inhibitor efficacy.

Table 3: Potency of Known TACC3 Inhibitors

| Inhibitor | IC50 | Kd | Cell Lines/Assay Conditions | Reference |

| BO-264 | 120 - 360 nmol/L | 1.5 nM | Breast cancer cell lines (JIMT-1, HCC1954, MDA-MB-231, MDA-MB-436, CAL51) | [4][10] |

| 0.3 µM | RT112 (FGFR3-TACC3 fusion) | [10] | ||

| 3.66 µM | RT4 (FGFR3-TACC3 fusion) | [10] | ||

| KHS101 | 1.79 - 17.4 µM | Not Reported | Breast cancer cell lines | [4] |

| 20 µM | SK-Hep-1 (Hepatocellular carcinoma) | [6] | ||

| 40 µM | SMMC-7721 (Hepatocellular carcinoma) | [6] | ||

| SPL-B | 790 - 3,670 nmol/L | Not Reported | Breast cancer cell lines | [4] |

Visualizing TACC3's Role and Inhibition

Diagrammatic representations of signaling pathways and experimental workflows can significantly aid in understanding the complex biological processes involved in TACC3 function and its inhibition.

TACC3 Signaling Pathways

TACC3 is involved in multiple signaling pathways that are crucial for cancer cell proliferation and survival.

Target Identification Workflow

A systematic workflow is essential for the successful identification of a drug's target.

Target Validation Workflow

Following target identification, a rigorous validation process is necessary to confirm the on-target mechanism of action.

Conclusion

The identification and validation of TACC3 inhibitors represent a promising avenue for the development of novel cancer therapeutics. A multi-faceted approach, combining robust biochemical, biophysical, and genetic techniques, is essential for unequivocally demonstrating on-target engagement and mechanism of action. This guide provides a comprehensive framework and detailed protocols to aid researchers in this critical endeavor, ultimately accelerating the translation of promising TACC3 inhibitors from the laboratory to the clinic.

References

- 1. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]

- 2. Targeting TACC3 represents a novel vulnerability in highly aggressive breast cancers with centrosome amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting TACC3 Induces Immunogenic Cell Death and Enhances T-DM1 Response in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]

- 9. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

The Role of TACC3 Inhibition in Mitotic Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transforming Acidic Coiled-Coil protein 3 (TACC3) is a critical regulator of mitotic spindle assembly and stability. Its overexpression is implicated in numerous human cancers, correlating with aggressive disease and poor prognosis. Consequently, TACC3 has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the role of TACC3 in mitosis and the consequences of its inhibition by small molecules. We present quantitative data on the effects of TACC3 inhibitors, detailed experimental protocols for assessing their activity, and diagrams of the core signaling pathways and experimental workflows.

TACC3 Function in Mitotic Progression

TACC3 is a non-motor microtubule-associated protein (MAP) that plays a pivotal role in ensuring the fidelity of cell division.[1] Its primary function during mitosis is to stabilize the mitotic spindle, the intricate machinery responsible for segregating chromosomes into daughter cells. TACC3 achieves this by forming a complex with the microtubule polymerase ch-TOG (colonic and hepatic tumor overexpressed gene) and clathrin heavy chain.[1][2] This TACC3/ch-TOG/clathrin complex acts to cross-link and stabilize kinetochore fibers, the microtubule bundles that attach to chromosomes.[1][2]

The recruitment and activity of TACC3 at the mitotic spindle are tightly regulated by Aurora-A kinase, which phosphorylates TACC3 on Serine 558.[3] This phosphorylation event is a critical step that promotes the interaction of TACC3 with clathrin, thereby enabling the formation of inter-microtubule bridges that provide mechanical stability to the spindle.[2][3] Disruption of TACC3 function leads to a cascade of mitotic defects, including aberrant spindle formation, mitotic arrest, and ultimately, apoptosis, making it an attractive target for anticancer therapies.[4]

Quantitative Data on TACC3 Inhibitors

Several small molecule inhibitors targeting TACC3 have been developed and characterized. The following tables summarize the quantitative data regarding their efficacy in various cancer cell lines.

Table 1: Inhibitory Concentration (IC50/GI50) of TACC3 Inhibitors

| Inhibitor | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |

| BO-264 | JIMT-1 | Breast Cancer (HER2+) | 0.19 | [5] |

| HCC1954 | Breast Cancer (HER2+) | 0.16 | [5] | |

| MDA-MB-231 | Breast Cancer (TNBC) | 0.12 | [5] | |

| MDA-MB-436 | Breast Cancer (TNBC) | 0.13 | [5] | |

| CAL51 | Breast Cancer (TNBC) | 0.36 | [5] | |

| RT112 | Bladder Cancer | 0.3 | [5] | |

| RT4 | Bladder Cancer | 3.66 | [5] | |

| NCI-60 Panel | Various | < 1 (for ~90% of cell lines) | [4] | |

| KHS101 | SMMC-7721 | Hepatocellular Carcinoma | 40 | [6] |

| SK-Hep-1 | Hepatocellular Carcinoma | 20 | [6] |

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Table 2: Phenotypic Effects of TACC3 Inhibition with BO-264

| Cell Line | Treatment | Phenotype | Quantification | Reference |

| JIMT-1 | 500 nM BO-264 (48h) | Apoptosis (Annexin V/PI positive) | 45.6% (vs. 4.1% in control) | [5] |

| JIMT-1 | 300 nM BO-264 (12h) | Aberrant Spindles | ~40% multipolar spindles | [2][7] |

| MDA-MB-231 | BO-264 | Multipolar Spindles | Increased percentage of multipolar cells | [2] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key aspects of TACC3 biology and its inhibition.

TACC3 Signaling Pathway in Mitosis

Caption: TACC3 is phosphorylated by Aurora-A, leading to the formation of a stabilizing complex on microtubules.

Mechanism of Action of TACC3 Inhibitors

Caption: TACC3 inhibitors disrupt complex formation, leading to mitotic defects and cell death.

Experimental Workflow for Assessing TACC3 Inhibitor Efficacy

Caption: A typical workflow for characterizing the cellular effects of a TACC3 inhibitor.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The following are representative protocols for key experiments used to study TACC3 inhibition.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of a TACC3 inhibitor.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the TACC3 inhibitor in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO-treated) and a blank (medium only). Incubate for 48-72 hours.[8]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[8]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[8]

Immunofluorescence Staining for Spindle Analysis

This protocol is for visualizing the mitotic spindle and centrosomes to assess defects following TACC3 inhibition.

-

Cell Culture: Grow cells on glass coverslips in a 6-well plate to an appropriate density. Treat with the TACC3 inhibitor for the desired time (e.g., 12-24 hours).

-

Fixation: Remove the culture medium and wash the cells briefly with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[9] Alternatively, for microtubule analysis, pre-warmed (37°C) extraction and fixation buffers can be used.

-

Permeabilization: Remove the fixative and wash the cells three times with PBS. Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.[10][11]

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% BSA and 0.1% Triton X-100 in PBS) for at least 30 minutes at room temperature.

-

Primary Antibody Incubation: Dilute primary antibodies (e.g., mouse anti-α-tubulin and rabbit anti-γ-tubulin) in the blocking buffer. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.[10][12]

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with fluorochrome-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-mouse and Alexa Fluor 594 anti-rabbit) diluted in blocking buffer for 1 hour at room temperature in the dark.[12]

-

Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain DNA with DAPI (1 µg/mL in PBS) for 5 minutes. Wash once more with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. Capture images to quantify the percentage of cells with aberrant spindle morphologies (e.g., multipolar spindles).

Western Blotting for Mitotic Markers

This protocol is for analyzing the levels of key proteins involved in mitotic progression and apoptosis.

-

Cell Lysis: After treatment with the TACC3 inhibitor, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-Histone H3 (Ser10), Cyclin B1, cleaved PARP, TACC3, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

TACC3 is a validated and compelling target for cancer therapy due to its essential role in mitotic progression. Inhibition of TACC3 disrupts the stability of the mitotic spindle, leading to mitotic arrest and apoptotic cell death in cancer cells. The development of potent and specific inhibitors, such as BO-264, has provided valuable tools for both basic research and preclinical studies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of targeting TACC3.

References

- 1. US11622966B2 - Highly potent TACC3 inhibitor as a novel anticancer drug candidate - Google Patents [patents.google.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Targeting TACC3 represents a novel vulnerability in highly aggressive breast cancers with centrosome amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. usbio.net [usbio.net]

- 10. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]

- 11. Direct fluorescent-dye labeling of α-tubulin in mammalian cells for live cell and superresolution imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IF Staining Protocols | Proteintech Group [ptglab.com]

TACC3 Inhibitor 1: A Deep Dive into its Impact on Microtubule Dynamics

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of TACC3 inhibitors on microtubule dynamics, with a focus on the core mechanisms and experimental methodologies. Transforming Acidic Coiled-Coil protein 3 (TACC3) is a critical regulator of microtubule stability and organization, particularly during mitosis, making it a compelling target for anti-cancer drug development.[1][2][3] This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

The Role of TACC3 in Microtubule Dynamics

TACC3 is a multifaceted protein that plays a pivotal role in ensuring the fidelity of cell division through its intricate regulation of microtubules. It localizes to the mitotic spindle, centrosomes, and the nucleus, where it orchestrates several key processes.[1]

Microtubule Stabilization and Crosslinking: During mitosis, TACC3 forms a complex with the microtubule polymerase ch-TOG (colonic and hepatic tumor overexpressed gene) and the vesicle-coating protein clathrin.[1] This TACC3/ch-TOG/clathrin complex is crucial for crosslinking kinetochore-fibers (K-fibers), which are the microtubule bundles that attach to chromosomes. This crosslinking provides mechanical strength and stability to the K-fibers, which is essential for proper chromosome alignment and segregation. The phosphorylation of TACC3 by Aurora A kinase is a key step in recruiting this complex to the mitotic spindle.

Regulation of Microtubule Polymerization: TACC3 also functions as a microtubule plus-end tracking protein (+TIP), localizing to the growing ends of microtubules to promote their elongation. It interacts with XMAP215 (in Xenopus), a potent microtubule polymerase, to regulate microtubule plus-end dynamics. This function is vital for processes such as axonal outgrowth in neuronal cells and the overall assembly of the mitotic spindle.

Centrosomal Microtubule Nucleation: TACC3 is also implicated in the nucleation of microtubules at the centrosome. Its depletion has been shown to reduce the assembly of astral microtubules and impair microtubule nucleation in both mitotic and interphase cells.

Mechanism of Action of TACC3 Inhibitors

TACC3 inhibitors are a class of small molecules designed to interfere with the function of TACC3, thereby disrupting microtubule dynamics and leading to mitotic arrest and apoptosis in cancer cells. While the specific compound "TACC3 inhibitor 1" is not extensively characterized in publicly available literature, several potent TACC3 inhibitors, such as BO-264 and KHS101, have been studied, and their mechanisms provide insight into how this class of drugs functions.

The primary mechanism of action of TACC3 inhibitors is the disruption of the TACC3/ch-TOG complex and the subsequent destabilization of the mitotic spindle. By inhibiting TACC3, these compounds prevent the proper localization and function of the TACC3/ch-TOG/clathrin complex, leading to:

-

Aberrant Spindle Formation: Inhibition of TACC3 results in the formation of multipolar or disorganized mitotic spindles.

-

Mitotic Arrest: The disruption of spindle integrity activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in mitosis, typically at the G2/M phase.

-

Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis).

-

Reduced Centrosomal TACC3 Localization: TACC3 inhibitors have been shown to decrease the localization of TACC3 to the centrosomes.

Quantitative Effects of TACC3 Inhibition on Microtubule Dynamics

While specific quantitative data for a compound named "this compound" is not available, the following table summarizes the expected effects on microtubule dynamics based on the known function of TACC3 and the observed cellular effects of its inhibitors. These parameters can be measured using live-cell imaging of fluorescently tagged tubulin or microtubule end-binding proteins (EBs).

| Microtubule Dynamic Parameter | Expected Effect of this compound | Rationale |

| Microtubule Growth Rate | Decrease | TACC3 promotes microtubule polymerization by acting as a +TIP and recruiting microtubule polymerases like ch-TOG/XMAP215. Inhibition would reduce the rate of tubulin addition to the microtubule plus-end. |

| Microtubule Shrinkage Rate | Increase | TACC3 contributes to microtubule stability. Its inhibition would likely lead to less stable microtubules that depolymerize more rapidly. |

| Catastrophe Frequency | Increase | Catastrophe is the switch from a growing to a shrinking state. By promoting stability, TACC3 is expected to suppress catastrophes. Inhibition would therefore increase the frequency of these events. |

| Rescue Frequency | Decrease | Rescue is the switch from a shrinking to a growing state. As TACC3 promotes microtubule growth and stability, its inhibition would likely make it more difficult for a shrinking microtubule to resume growth. |

| Microtubule Polymer Mass | Decrease | The net effect of decreased growth rate, increased shrinkage rate, and increased catastrophe frequency would be a reduction in the overall mass of polymerized microtubules within the cell. |

Experimental Protocols

Live-Cell Imaging of Microtubule Dynamics

This protocol describes a general method for measuring the effects of a TACC3 inhibitor on microtubule dynamics in living cells using fluorescence microscopy.

Materials:

-

Human cancer cell line (e.g., HeLa, U2OS) stably expressing EGFP-α-tubulin or a microtubule plus-end marker like EGFP-EB3.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Glass-bottom imaging dishes.

-

This compound (dissolved in a suitable solvent like DMSO).

-

Live-cell imaging microscope equipped with a temperature and CO₂ controlled chamber, and a high-sensitivity camera.

-

Image analysis software (e.g., ImageJ with the Microtubule Tools plugin, or commercial software).

Methodology:

-

Cell Seeding: Seed the fluorescently-labeled cells onto glass-bottom imaging dishes at a density that allows for the visualization of individual cells. Allow the cells to adhere and grow for 24-48 hours.

-

Microscope Setup: Pre-warm the microscope chamber to 37°C and set the CO₂ level to 5%.

-

Baseline Imaging: Place the imaging dish on the microscope stage and identify a suitable interphase cell for imaging. Acquire time-lapse images of the microtubule network at a high frame rate (e.g., one frame every 2-5 seconds) for a few minutes to establish baseline microtubule dynamics.

-

Compound Addition: Carefully add the this compound at the desired final concentration to the imaging dish. A vehicle control (e.g., DMSO) should be run in parallel.

-

Post-Treatment Imaging: Immediately begin acquiring time-lapse images of the same cell or a new cell in the same dish for an extended period (e.g., 30-60 minutes) to observe the effects of the inhibitor.

-

Data Analysis:

-

Use image analysis software to track the plus-ends of individual microtubules.

-

Measure the following parameters:

-

Growth Rate (µm/min): The speed of microtubule plus-end extension.

-

Shrinkage Rate (µm/min): The speed of microtubule plus-end retraction.

-

Catastrophe Frequency (events/min): The frequency of transitions from a growing to a shrinking state.

-

Rescue Frequency (events/min): The frequency of transitions from a shrinking to a growing state.

-

-

Compare the parameters measured in inhibitor-treated cells to those in vehicle-treated control cells.

-

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a TACC3 inhibitor on the polymerization of purified tubulin in a cell-free system.

Materials:

-

Purified tubulin protein.

-

G-PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

-

GTP solution (10 mM).

-

This compound.

-

Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

-

96-well, clear bottom plates.

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 2-4 mg/mL.

-

Prepare serial dilutions of the this compound in G-PEM buffer.

-

-

Reaction Setup (on ice):

-

In a 96-well plate, add the desired volume of G-PEM buffer containing GTP (final concentration 1 mM).

-

Add the this compound or vehicle control to the appropriate wells.

-

-

Initiate Polymerization:

-

Initiate the reaction by adding the cold tubulin solution to each well.

-

Mix gently by pipetting.

-

-

Measurement:

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes. The increase in absorbance corresponds to microtubule polymerization.

-

-

Data Analysis:

-

Plot absorbance versus time for each condition.

-

Analyze the kinetic curves to determine the initial rate of polymerization, the maximum level of polymerization (Vmax), and the lag time for nucleation.

-

Compare the results from inhibitor-treated samples to the vehicle control.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving TACC3 and a typical experimental workflow for evaluating a TACC3 inhibitor.

Caption: TACC3 signaling pathway in microtubule regulation.

Caption: Experimental workflow for TACC3 inhibitor evaluation.

Conclusion

TACC3 is a validated and promising target for the development of novel anti-cancer therapeutics. Its central role in microtubule dynamics during mitosis makes it essential for cancer cell proliferation. TACC3 inhibitors disrupt these processes, leading to mitotic catastrophe and cell death. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the detailed mechanisms of action of TACC3 inhibitors and to advance their development as potential cancer therapies. Further research focusing on the precise quantitative effects of specific inhibitors on microtubule dynamics will be crucial for optimizing their therapeutic potential.

References

Methodological & Application

TACC3 Inhibitor 1: Application Notes for In Vitro Cell-Based Assays

For Research Use Only.

Introduction

Transforming Acidic Coiled-Coil protein 3 (TACC3) is a critical regulator of microtubule dynamics and spindle assembly during mitosis. Its overexpression is implicated in the progression of various cancers, making it a compelling therapeutic target. TACC3 inhibitor 1 is a potent, blood-brain barrier-penetrating small molecule that has demonstrated significant anti-proliferative and anti-tumor activity.[1][2] This document provides detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects by inducing apoptosis and causing cell cycle arrest at the G2/M phase.[1][2] Mechanistically, inhibition of TACC3 disrupts the proper formation of the mitotic spindle, leading to mitotic catastrophe and programmed cell death. Furthermore, TACC3 has been shown to be involved in several key oncogenic signaling pathways, including the PI3K/Akt and ERK pathways. The diagram below illustrates the putative signaling pathway affected by TACC3 inhibition.

Caption: TACC3 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| U251 | Glioblastoma | 5.61 |

| U87 | Glioblastoma | 3.29 |

| MDA-MB-231 | Breast Cancer | 6.46 |

| JIMT-1 | Breast Cancer | 4.84 |

| SKOV-3 | Ovarian Cancer | 8.21 |

| HLF-1 | Lung Cancer | 23.11 |

| Data sourced from MedChemExpress.[1] |

Experimental Protocols

The following protocols provide a framework for assessing the in vitro effects of this compound. An overview of the experimental workflow is presented below.

Caption: General experimental workflow for in vitro cell-based assays.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., U87, MDA-MB-231)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest inhibitor dose. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the inhibitor.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay quantifies the percentage of apoptotic and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 1, 2, and 4 µM) for 36 hours. Include a vehicle control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated and control cells

-

Cold PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI)/RNase A Staining Solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 1, 2, and 4 µM) for 36 hours.

-

Cell Harvesting: Harvest cells as described in the apoptosis assay protocol.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A Staining Solution.

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.

-

Analysis: Analyze the stained cells on a flow cytometer. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 4: Cell Migration Assay (Transwell Assay)

This assay assesses the effect of this compound on cell migration.

Materials:

-

Treated and control cells (e.g., U87 cells)

-

Transwell inserts (8 µm pore size)

-

Serum-free medium

-

Medium with chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Crystal Violet staining solution

Procedure:

-

Cell Preparation: Culture cells to ~80% confluency. The day before the assay, starve the cells in a serum-free medium.

-

Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add 600 µL of medium containing a chemoattractant to the lower chamber.

-

Cell Seeding: Resuspend the starved cells in serum-free medium containing different concentrations of this compound (e.g., 1, 2, and 4 µM) or vehicle control. Seed 1 x 10^5 cells in 100 µL into the upper chamber of the Transwell insert.

-

Incubation: Incubate for 24 hours at 37°C.

-

Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain with 0.5% Crystal Violet for 20 minutes.

-

Quantification: Gently wash the inserts with water and allow them to dry. Count the number of migrated cells in several random fields under a microscope. Alternatively, the dye can be eluted with a solubilizing agent and the absorbance can be measured.

References

Application Note & Protocol: High-Throughput Screening Assay for TACC3 Inhibitors

Introduction

Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) is a critical regulator of microtubule dynamics and spindle assembly during mitosis.[1][2][3] Overexpression of TACC3 has been implicated in a variety of human cancers, including breast, lung, and ovarian cancer, and is often associated with poor prognosis.[4][5][6] TACC3 functions as a scaffold protein, interacting with key mitotic partners such as ch-TOG and clathrin, a process that is regulated by Aurora-A kinase phosphorylation.[1][7] These interactions are vital for the stabilization of kinetochore fibers and proper chromosome segregation.[1] The oncogenic role of TACC3, particularly in cancers with centrosome amplification, makes it an attractive therapeutic target for the development of novel anti-cancer drugs.[4][6][8] This application note provides a detailed protocol for a high-throughput screening (HTS) assay to identify small molecule inhibitors of the TACC3 protein-protein interaction, a critical step in the drug discovery pipeline.

TACC3 Signaling Pathway

TACC3 is a multifaceted protein involved in several key oncogenic processes.[4][8] During mitosis, TACC3 is phosphorylated by Aurora-A kinase, which promotes its interaction with ch-TOG and clathrin to form a complex that stabilizes microtubule-kinetochore attachments.[1][6] Beyond its mitotic functions, TACC3 has been shown to influence signaling pathways that regulate cell proliferation, migration, and invasion, such as the PI3K/Akt and ERK pathways.[8][9][10] Dysregulation of TACC3 can lead to mitotic defects, genomic instability, and ultimately, tumorigenesis.[5]

Caption: TACC3 Signaling Pathway in Mitosis and Cancer.

Assay Principle

This high-throughput screening assay is based on the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology, a bead-based immunoassay that measures the interaction between two molecules in close proximity.[11][12][13] The assay is designed to detect the interaction between TACC3 and its binding partner, ch-TOG.

In this assay, recombinant GST-tagged TACC3 is bound to AlphaLISA Glutathione Acceptor beads, and biotinylated ch-TOG is bound to Streptavidin-coated Donor beads. When TACC3 and ch-TOG interact, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen molecules that travel to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. Small molecule inhibitors that disrupt the TACC3-ch-TOG interaction will prevent the beads from coming together, resulting in a decrease in the AlphaLISA signal.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| Recombinant Human TACC3 (GST-tagged) | Commercially available | e.g., Abcam, R&D Systems |

| Biotinylated Recombinant Human ch-TOG | Custom synthesis or commercially available | e.g., Creative BioMart |

| AlphaLISA Glutathione Acceptor Beads | PerkinElmer | AL109C |

| AlphaLISA Streptavidin Donor Beads | PerkinElmer | 6760002 |

| AlphaLISA Immunoassay Buffer (10X) | PerkinElmer | AL000C |

| 384-well white OptiPlate™ | PerkinElmer | 6007290 |

| DMSO | Sigma-Aldrich | D2650 |

| Test Compounds | In-house library | N/A |

| Positive Control (e.g., known TACC3 inhibitor) | Synthesized or commercially available | e.g., KHS101, BO-264 |

Reagent Preparation

-

1X AlphaLISA Immunoassay Buffer: Dilute the 10X stock to 1X with deionized water.

-

GST-TACC3: Thaw the recombinant protein on ice. Dilute to the final optimized concentration in 1X AlphaLISA Immunoassay Buffer.

-

Biotin-ch-TOG: Thaw the biotinylated protein on ice. Dilute to the final optimized concentration in 1X AlphaLISA Immunoassay Buffer.

-

Acceptor Beads: Dilute the Glutathione Acceptor beads to the final optimized concentration in 1X AlphaLISA Immunoassay Buffer.

-

Donor Beads: Dilute the Streptavidin Donor beads to the final optimized concentration in 1X AlphaLISA Immunoassay Buffer in the dark.

-

Test Compounds: Prepare a stock solution of test compounds in DMSO. Serially dilute the compounds to the desired concentrations for screening. The final DMSO concentration in the assay should not exceed 1%.

-

Positive Control: Prepare a stock solution of a known TACC3 inhibitor in DMSO and serially dilute.

Assay Workflow

Caption: High-Throughput Screening Experimental Workflow.

Assay Procedure (384-well format)

-

Compound Dispensing: Add 50 nL of test compounds, positive control, or DMSO (negative control) to the wells of a 384-well plate.

-

Protein Addition: Add 5 µL of the diluted GST-TACC3 solution to all wells.

-

Binding Partner Addition: Add 5 µL of the diluted Biotin-ch-TOG solution to all wells.

-

Incubation: Seal the plate and incubate for 60 minutes at room temperature with gentle shaking.

-

Acceptor Bead Addition: Add 5 µL of the diluted Glutathione Acceptor beads to all wells.

-

Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature with gentle shaking.

-

Donor Bead Addition: Add 5 µL of the diluted Streptavidin Donor beads to all wells under subdued light.

-

Final Incubation: Seal the plate, protect from light, and incubate for 30 minutes at room temperature.

-

Signal Reading: Read the plate on an EnVision® plate reader or a similar instrument capable of AlphaLISA detection.

Data Analysis and Presentation

Data Analysis Workflow

Caption: Logical Flow of Data Analysis.

Calculations

-

Percentage Inhibition:

-

Z'-factor:

Quantitative Data Summary

| Parameter | Value |

| Assay Volume | 20 µL |

| Final GST-TACC3 Concentration | 10 nM |

| Final Biotin-ch-TOG Concentration | 10 nM |

| Final Acceptor Bead Concentration | 20 µg/mL |

| Final Donor Bead Concentration | 20 µg/mL |

| Incubation Times | As per protocol |

| Positive Control (KHS101) IC50 | ~5 µM |

| Z'-factor | > 0.6 |

| Compound ID | % Inhibition at 10 µM | IC50 (µM) |

| Hit 1 | 85.2 | 1.2 |

| Hit 2 | 78.9 | 3.5 |

| Hit 3 | 92.1 | 0.8 |

| ... | ... | ... |

Conclusion

The described AlphaLISA-based high-throughput screening assay provides a robust and sensitive method for the identification of small molecule inhibitors of the TACC3-ch-TOG interaction. This assay is readily adaptable for large-scale screening campaigns and is a crucial first step in the discovery of novel therapeutic agents targeting TACC3 for the treatment of cancer. Further characterization of hit compounds from this screen will be necessary to validate their mechanism of action and to assess their potential as clinical candidates.

References

- 1. The role of TACC3 in mitotic spindle organization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TACC3 - Wikipedia [en.wikipedia.org]

- 3. Targeting TACC3: Unveiling the Potential of a Novel Inhibitor in Breast Cancer Therapy [synapse.patsnap.com]

- 4. TACC3: a multi-functional protein promoting cancer cell survival and aggressiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. rupress.org [rupress.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Frontiers | Inhibiting of TACC3 Promotes Cell Proliferation, Cell Invasion and the EMT Pathway in Breast Cancer [frontiersin.org]

- 10. TACC3 Promotes Gastric Carcinogenesis by Promoting Epithelial-mesenchymal Transition Through the ERK/Akt/cyclin D1 Signaling Pathway | Anticancer Research [ar.iiarjournals.org]

- 11. Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

TACC3 inhibitor 1 immunofluorescence protocol for spindle analysis

Topic: TACC3 Inhibitor 1: Immunofluorescence Protocol for Spindle Analysis

Audience: Researchers, scientists, and drug development professionals.

**Introduction

Transforming Acidic Coiled-Coil protein 3 (TACC3) is a key regulator of mitotic spindle assembly and stability.[1][2] It is frequently overexpressed in various cancers, making it an attractive therapeutic target.[3][4][5] TACC3's function is intricately linked to its phosphorylation by Aurora A kinase, which enables its localization to the mitotic spindle and interaction with other microtubule-associated proteins like ch-TOG and clathrin. Inhibition of TACC3 leads to defects in spindle formation, mitotic arrest, and ultimately, apoptosis in cancer cells, highlighting its therapeutic potential. This document provides a detailed protocol for analyzing the effects of a TACC3 inhibitor on mitotic spindle morphology using immunofluorescence microscopy.

**Signaling Pathway of TACC3 in Mitotic Spindle Assembly

During mitosis, the serine/threonine kinase Aurora A plays a crucial role in regulating spindle assembly. Aurora A phosphorylates TACC3 at Serine 558, a critical step for its recruitment to the mitotic spindle. This phosphorylation event promotes the interaction of TACC3 with clathrin heavy chain, forming a complex that is essential for the crosslinking and stabilization of kinetochore microtubules. TACC3 also forms a complex with the microtubule polymerase XMAP215 (also known as ch-TOG), which is important for microtubule nucleation and growth from the centrosomes. The Aurora A-dependent phosphorylation of TACC3 is therefore a pivotal event that orchestrates the proper assembly and function of the mitotic spindle.

Caption: TACC3 signaling pathway in mitosis.

**Quantitative Data Summary

The following table summarizes the quantitative effects of the TACC3 inhibitor BO-264 on mitotic spindle defects. Data is extracted from studies on the JIMT-1 breast cancer cell line.

| Parameter | Control (Vehicle) | TACC3 Inhibitor (BO-264) | Reference |

| Mitotic Cells with Multipolar Spindles (%) | ~5% | ~40% | |

| Relative Centrosomal TACC3 Intensity (Interphase) | 100% | Decreased significantly | |

| Relative Centrosomal TACC3 Intensity (Mitosis) | 100% | Decreased significantly |

Experimental Protocol: Immunofluorescence for Spindle Analysis

This protocol details the steps for treating cells with a TACC3 inhibitor and performing immunofluorescence staining to visualize the mitotic spindle and associated proteins.

Materials:

-

Human cancer cell line (e.g., HeLa, U2OS, JIMT-1)

-

Cell culture medium and supplements

-

This compound (e.g., BO-264)

-

Dimethyl sulfoxide (B87167) (DMSO) for vehicle control

-

Glass coverslips (12 mm or 18 mm)

-

Phosphate-buffered saline (PBS)

-

Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol (B129727)

-

Permeabilization buffer: 0.25% Triton X-100 in PBS

-

Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)

-

Primary antibodies:

-

Rabbit anti-TACC3 (e.g., Thermo Fisher PA5-54560, PA5-36349)

-

Mouse anti-α-tubulin (for spindle visualization)

-

Rabbit anti-γ-tubulin (for centrosome visualization)

-

Mouse anti-phospho-Histone H3 (Ser10) (mitotic marker)

-

-

Secondary antibodies:

-

Goat anti-rabbit IgG, Alexa Fluor 488-conjugated

-

Goat anti-mouse IgG, Alexa Fluor 568-conjugated

-

-

DAPI (4',6-diamidino-2-phenylindole) for DNA staining

-

Antifade mounting medium

-

Fluorescence microscope

Experimental Workflow Diagram:

Caption: Immunofluorescence workflow for spindle analysis.

Procedure:

-

Cell Culture and Treatment:

-

Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.

-

Allow cells to adhere and grow for 24 hours.

-

Treat the cells with the desired concentration of TACC3 inhibitor or an equivalent volume of DMSO (vehicle control) for the desired time (e.g., 24 hours).

-

-

Fixation:

-

For PFA fixation:

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

For Methanol fixation (preserves microtubule structure well):

-

Aspirate the culture medium and wash once with PBS.

-

Fix the cells with ice-cold methanol for 10 minutes at -20°C.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

-

Permeabilization:

-

If using PFA fixation, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells in blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Staining:

-

Dilute the primary antibodies (e.g., anti-TACC3 and anti-α-tubulin) in blocking buffer according to the manufacturer's recommendations.

-

Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBST for 5 minutes each.

-

-

Secondary Antibody Staining:

-

Dilute the fluorescently-conjugated secondary antibodies in blocking buffer. Protect from light.

-

Aspirate the wash buffer and add the diluted secondary antibody solution.

-

Incubate for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBST for 5 minutes each, protecting from light.

-

-

DNA Staining:

-

Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.

-

Wash the cells twice with PBS.

-

-

Mounting:

-

Carefully remove the coverslips from the wells and invert them onto a drop of antifade mounting medium on a clean microscope slide.

-

Seal the edges of the coverslip with clear nail polish to prevent drying.

-

-

Image Acquisition and Analysis:

-

Acquire images using a fluorescence or confocal microscope equipped with appropriate filters for DAPI, Alexa Fluor 488, and Alexa Fluor 568.

-

Capture images of mitotic cells, identified by condensed chromatin (DAPI) and the presence of a mitotic spindle (α-tubulin).

-

Analyze the images for spindle morphology (e.g., bipolar, multipolar, monopolar), chromosome alignment, and the localization and intensity of TACC3 at the spindle poles and microtubules.

-

Quantify the percentage of mitotic cells exhibiting spindle defects in the inhibitor-treated versus control groups.

-

Expected Results and Troubleshooting

-

Expected Results: Treatment with an effective TACC3 inhibitor is expected to cause a significant increase in mitotic cells with abnormal spindle morphologies, such as multipolar or monopolar spindles. A reduction in the intensity of TACC3 staining at the centrosomes and spindle microtubules may also be observed.

-

Troubleshooting:

-

High Background: Increase the number and duration of wash steps. Optimize the blocking buffer concentration and incubation time. Titrate primary and secondary antibody concentrations.

-

Weak Signal: Increase the primary antibody incubation time or concentration. Use a brighter secondary antibody. Ensure the fixative is fresh and appropriate for the target antigen.

-

No Spindle Defects: Verify the activity and concentration of the TACC3 inhibitor. Ensure the treatment time is sufficient to induce a mitotic phenotype. Check that the cell line is sensitive to TACC3 inhibition.

-

References

- 1. Aurora-A-Dependent Control of TACC3 Influences the Rate of Mitotic Spindle Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aurora-A-Dependent Control of TACC3 Influences the Rate of Mitotic Spindle Assembly | PLOS Genetics [journals.plos.org]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. aacrjournals.org [aacrjournals.org]

TACC3 Inhibitor Protocol for Assessing Apoptosis: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for assessing apoptosis induced by TACC3 (Transforming Acidic Coiled-Coil Containing Protein 3) inhibitors, with a specific focus on the potent inhibitor, BO-264. TACC3 is a key regulator of microtubule dynamics and spindle assembly during mitosis. Its inhibition in cancer cells leads to mitotic catastrophe and subsequent apoptosis, making it a promising target for cancer therapy. These application notes offer comprehensive methodologies for cell culture, inhibitor treatment, and various established assays to quantify and characterize the apoptotic response.

Introduction to TACC3 Inhibition and Apoptosis

Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) is a microtubule-associated protein that plays a critical role in the stabilization of the mitotic spindle, ensuring proper chromosome segregation during cell division.[1] Overexpression of TACC3 is observed in a wide range of cancers and is often associated with aggressive tumor growth and poor prognosis.[2][3][4]

Inhibition of TACC3 disrupts its function in maintaining spindle integrity, leading to defects in mitosis, activation of the spindle assembly checkpoint (SAC), and ultimately, programmed cell death, or apoptosis.[5] TACC3 inhibitors, such as BO-264, have demonstrated potent anti-proliferative activity in various cancer cell lines by inducing mitotic arrest and apoptosis.

This protocol outlines key assays to evaluate the efficacy of a TACC3 inhibitor in inducing apoptosis, providing researchers with the tools to study its mechanism of action and potential as a therapeutic agent.

TACC3 Signaling Pathway to Apoptosis

Inhibition of TACC3 initiates a signaling cascade that culminates in apoptotic cell death. The process is primarily triggered by the disruption of the mitotic spindle, which activates the Spindle Assembly Checkpoint (SAC). Prolonged SAC activation leads to mitotic arrest and subsequent activation of the intrinsic apoptotic pathway.

Data Presentation: TACC3 Inhibitor BO-264 Activity

The following tables summarize the reported in vitro activity of the TACC3 inhibitor BO-264 in various breast cancer cell lines. This data is crucial for selecting appropriate cell models and determining effective dose ranges for apoptosis assays.

Table 1: IC50 Values of TACC3 Inhibitor BO-264 in Breast Cancer Cell Lines

| Cell Line | Subtype | IC50 (nM) |

| JIMT-1 | HER2+ | 190 |

| HCC1954 | HER2+ | 160 |

| MDA-MB-231 | Triple-Negative | 120 |

| MDA-MB-436 | Triple-Negative | 130 |

| CAL51 | Triple-Negative | 360 |

Table 2: Apoptosis Induction by BO-264 in JIMT-1 Cells

| Treatment | Duration | Apoptotic Cells (%) | Assay Method |

| Control (DMSO) | 48 hours | 4.1 | Annexin V/PI Staining |

| BO-264 (500 nM) | 48 hours | 45.6 | Annexin V/PI Staining |

Experimental Workflow for Assessing Apoptosis

A systematic workflow is essential for reliably assessing apoptosis induced by a TACC3 inhibitor. The following diagram outlines the key steps from cell culture to data analysis.

Experimental Protocols

Cell Culture

This protocol provides general guidelines for culturing MDA-MB-231, a commonly used triple-negative breast cancer cell line.

-

Cell Line: MDA-MB-231 (ATCC® HTB-26™)

-

Media: Leibovitz's L-15 Medium (for CO₂-independent growth) or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere. L-15 medium does not require CO₂; for DMEM, use 5% CO₂.

-

Subculture: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with serum-containing medium, centrifuge the cells, and resuspend in fresh medium for passaging at a ratio of 1:3 to 1:6.

TACC3 Inhibitor Treatment

-

Preparation: Prepare a stock solution of BO-264 in DMSO (e.g., 10 mM). Store at -20°C or -80°C.

-

Treatment: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentration of BO-264 or vehicle control (DMSO). The final DMSO concentration should be consistent across all conditions and typically below 0.1%.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding to apoptosis assessment. A 48-hour treatment with 500 nM BO-264 has been shown to induce significant apoptosis in JIMT-1 cells.

Annexin V/PI Staining for Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent DNA intercalator that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Procedure:

-

Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL stock).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Principle: The enzyme Terminal deoxynucleotidyl Transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These labeled fragments can then be visualized by microscopy or quantified by flow cytometry.

-

Procedure (for adherent cells on coverslips):

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.

-

Wash twice with deionized water.

-

Equilibrate cells with TdT Reaction Buffer for 10 minutes.

-

Incubate cells with the TdT Reaction Mix (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.

-

Stop the reaction by washing the cells.

-

If using an indirect detection method, incubate with the appropriate visualization reagent (e.g., streptavidin-HRP followed by DAB, or a fluorescently labeled antibody).

-

Counterstain nuclei with DAPI or Hoechst stain if desired.

-

Mount the coverslips and visualize under a fluorescence microscope.

-

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases, Caspase-3 and Caspase-7.

-

Principle: This assay utilizes a substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate) that is specifically cleaved by active Caspase-3 and Caspase-7. The cleavage releases a chromophore (pNA, measured at 405 nm) or a fluorophore (e.g., Rhodamine 110, Ex/Em ~499/521 nm), which can be quantified using a plate reader.

-

Procedure (using a fluorogenic plate reader assay):

-

Seed cells in a 96-well plate and treat with the TACC3 inhibitor as described above.

-

At the end of the treatment period, add the Caspase-3/7 reagent directly to the wells containing cells and medium.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.

-

The fold-increase in caspase activity can be determined by comparing the fluorescence of treated samples to untreated controls.

-

Western Blotting for Apoptosis Markers

Western blotting can be used to detect the cleavage of key apoptotic proteins, such as PARP and Caspase-3.

-

Principle: During apoptosis, Caspase-3 is cleaved from its inactive pro-form (~35 kDa) into active subunits (p17 and p12). One of the key substrates of active Caspase-3 is PARP (Poly (ADP-ribose) polymerase), a 116 kDa protein that is cleaved into an 89 kDa fragment. The appearance of these cleaved fragments is a reliable indicator of apoptosis.

-

Procedure:

-

Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved Caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion

This comprehensive guide provides detailed protocols and application notes for assessing apoptosis induced by TACC3 inhibitors. By employing a combination of these assays, researchers can effectively characterize the pro-apoptotic activity of novel TACC3-targeting compounds, elucidate their mechanisms of action, and gather critical data for preclinical drug development. The provided data on the TACC3 inhibitor BO-264 serves as a valuable reference for designing and interpreting these experiments.

References

Troubleshooting & Optimization

Optimizing TACC3 inhibitor 1 concentration for maximum efficacy

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TACC3 Inhibitor 1. The information is designed to assist in optimizing experimental design and overcoming common challenges to achieve maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for TACC3 inhibitors?

A1: TACC3 (Transforming Acidic Coiled-Coil Containing Protein 3) is a crucial protein involved in stabilizing the mitotic spindle during cell division. TACC3 inhibitors disrupt this function, leading to defects in spindle assembly, mitotic arrest, and ultimately, programmed cell death (apoptosis) in cancer cells. These inhibitors have been shown to be particularly effective in cancers with high TACC3 expression or centrosome amplification.

Q2: Which signaling pathways are affected by TACC3 inhibition?

A2: TACC3 is known to be involved in several oncogenic signaling pathways. Inhibition of TACC3 can modulate these pathways, contributing to its anti-cancer effects. Key pathways include:

-

PI3K/Akt Pathway: TACC3 can promote this pathway, and its inhibition can lead to decreased cell proliferation and survival.

-

ERK Pathway: TACC3 has been shown to activate the ERK signaling pathway, which is involved in cell proliferation, migration, and invasion.

-

Wnt/β-catenin Pathway: TACC3 can promote stem cell-like characteristics through the Wnt/β-catenin pathway.

-

Notch Signaling: TACC3 has been identified as a negative regulator of Notch signaling.

Q3: How do I determine the optimal concentration of this compound for my cell line?

A3: The optimal concentration is cell-line specific and should be determined empirically through a dose-response experiment. A common method is to perform a cell viability assay (e.g., MTT, SRB, or CellTiter-Glo) with a serial dilution of the inhibitor. This will allow you to determine the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value, which represents the concentration required to inhibit 50% of cell viability or growth, respectively. It is recommended to start with a broad range of concentrations (e.g., from nanomolar to micromolar) based on previously published data for similar cell types.

Troubleshooting Guide

Problem 1: Low or no efficacy observed after treatment with this compound.

-

Possible Cause 1: Suboptimal Inhibitor Concentration.

-

Solution: Perform a dose-response curve to determine the IC50/GI50 for your specific cell line. Ensure the concentrations tested are in the effective range reported in the literature for other cell lines.

-

-

Possible Cause 2: Low TACC3 Expression in the Cell Line.

-

Solution: Verify the expression level of TACC3 in your cell line using Western blot or qRT-PCR. Cell lines with low or no TACC3 expression may not be sensitive to TACC3 inhibition.

-

-

Possible Cause 3: Inhibitor Instability.

-

Solution: Ensure proper storage and handling of the inhibitor as recommended by the manufacturer. Prepare fresh dilutions for each experiment. Some inhibitors may be sensitive to light or temperature.

-

-

Possible Cause 4: Cell Culture Conditions.

-

Solution: Optimize cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. High cell density can sometimes reduce the apparent efficacy of a drug.

-

Problem 2: High variability between replicate wells in cell viability assays.

-

Possible Cause 1: Uneven Cell Seeding.

-

Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each set of wells. Use a multichannel pipette for more consistent seeding.

-

-

Possible Cause 2: Edge Effects in Multi-well Plates.

-

Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell growth and drug concentration. Fill the outer wells with sterile PBS or media.

-

-

Possible Cause 3: Incomplete Solubilization of Formazan (B1609692) in MTT Assays.

-

Solution: Ensure complete solubilization of the formazan crystals by adding the appropriate solubilization buffer and incubating for a sufficient amount of time, with gentle shaking if necessary.

-

Problem 3: Difficulty in interpreting Western blot results for TACC3 and downstream markers.

-

Possible Cause 1: Poor Antibody Quality.

-

Solution: Use a validated antibody specific for TACC3. Check the manufacturer's datasheet for recommended applications and dilutions. Run positive and negative controls to validate antibody performance.

-

-

Possible Cause 2: Inefficient Protein Transfer.

-

Solution: Optimize transfer conditions (time, voltage/current) based on the molecular weight of TACC3 (approximately 90 kDa). Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading and efficient transfer.

-

-

Possible Cause 3: Incorrect Sample Preparation.

-

Solution: Prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. Determine protein concentration accurately using a BCA or Bradford assay before loading.

-

Quantitative Data Summary

Table 1: Efficacy of Different TACC3 Inhibitors in Various Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | Assay | IC50 / GI50 | Reference |

| BO-264 | JIMT-1 | Breast Cancer | SRB | ~188 nM | |

| BO-264 | CAL51 | Breast Cancer | SRB | < 1 µM | |

| BO-264 | RT112 | Bladder Cancer (FGFR3-TACC3 fusion) | SRB | < 1 µM | |

| BO-264 | RT4 | Bladder Cancer (FGFR3-TACC3 fusion) | SRB | < 1 µM | |

| KHS101 | JIMT-1 | Breast Cancer | SRB | > 10 µM | |

| KHS101 | CAL51 | Breast Cancer | SRB | > 10 µM | |

| SPL-B | JIMT-1 | Breast Cancer | SRB | > 10 µM | |

| SPL-B | CAL51 | Breast Cancer | SRB | > 10 µM |

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition; SRB: Sulforhodamine B assay.

Experimental Protocols

Cell Viability Assay (SRB Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Inhibitor Treatment: Treat cells with a serial dilution of the TACC3 inhibitor for 72 hours. Include a vehicle-only control.

-

Fixation: Gently remove the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Washing: Wash the plates five times with tap water and allow them to air dry completely.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.

-

Measurement: Read the absorbance at 510 nm using a microplate reader.

Western Blot Analysis

-

Cell Lysis: Treat cells with the TACC3 inhibitor for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against TACC3 or other proteins of interest overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate.

-

Inhibitor Treatment: Treat cells with the TACC3 inhibitor for the desired time.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-15 minutes.

-

Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.

-

Primary Antibody Incubation: Incubate with the primary antibody against TACC3 overnight at 4°C.

-

Washing: Wash three times with PBST.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Stain the nuclei with DAPI for 5 minutes.

-

Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

Visualizations

Caption: Key signaling pathways modulated by TACC3.

Caption: Workflow for determining IC50/GI50 of a TACC3 inhibitor.

Technical Support Center: Overcoming Resistance to TACC3 Inhibitor 1

Welcome to the technical support center for TACC3 Inhibitor 1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in cancer cell research, with a specific focus on overcoming resistance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common questions and issues that may arise during your experiments with this compound.